molecular formula C19H21N3O2 B2443945 N-[cyano(2-methoxyphenyl)methyl]-3-[methyl(phenyl)amino]propanamide CAS No. 1445142-94-8

N-[cyano(2-methoxyphenyl)methyl]-3-[methyl(phenyl)amino]propanamide

Cat. No.: B2443945
CAS No.: 1445142-94-8
M. Wt: 323.396
InChI Key: UKKNHUCUTGIIMI-UHFFFAOYSA-N
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Description

N-[cyano(2-methoxyphenyl)methyl]-3-[methyl(phenyl)amino]propanamide is an organic compound with a complex structure that includes cyano, methoxyphenyl, and methylphenylamino groups

Preparation Methods

The synthesis of N-[cyano(2-methoxyphenyl)methyl]-3-[methyl(phenyl)amino]propanamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. One common method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Industrial production methods may involve solvent-free reactions or the use of specific catalysts to optimize yield and purity.

Chemical Reactions Analysis

N-[cyano(2-methoxyphenyl)methyl]-3-[methyl(phenyl)amino]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[cyano(2-methoxyphenyl)methyl]-3-[methyl(phenyl)amino]propanamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Medicine: It may be investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[cyano(2-methoxyphenyl)methyl]-3-[methyl(phenyl)amino]propanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or proteins, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[cyano(2-methoxyphenyl)methyl]-3-[methyl(phenyl)amino]propanamide can be compared with other similar compounds, such as:

  • N-[cyano(phenyl)methyl]-N-hexylbenzamide
  • N-(5-cyano-2-pyridinyl)-N-phenylbenzamide
  • N-ethyl-N-phenylbenzamide

These compounds share similar structural features but may differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific combination of cyano, methoxyphenyl, and methylphenylamino groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[cyano-(2-methoxyphenyl)methyl]-3-(N-methylanilino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-22(15-8-4-3-5-9-15)13-12-19(23)21-17(14-20)16-10-6-7-11-18(16)24-2/h3-11,17H,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKNHUCUTGIIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)NC(C#N)C1=CC=CC=C1OC)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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